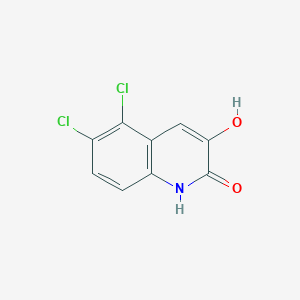

5,6-Dichloro-3-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

176170-13-1 |

|---|---|

Molecular Formula |

C9H5Cl2NO2 |

Molecular Weight |

230.04 g/mol |

IUPAC Name |

5,6-dichloro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(13)9(14)12-6/h1-3,13H,(H,12,14) |

InChI Key |

YQMYMALPMXQBDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5,6 Dichloro 3 Hydroxyquinolin 2 1h One and Its Analogues

Classical and Modern Synthetic Routes to 4-Hydroxyquinolin-2(1H)-ones

The 4-hydroxyquinolin-2(1H)-one core is a common structural motif in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of more complex derivatives.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the 4-hydroxyquinolin-2(1H)-one ring system. A prevalent method involves the thermal cyclization of N-arylmalonamic acids, which are typically prepared from the corresponding anilines and malonic acid derivatives. For instance, the reaction of an aniline (B41778) with diethyl malonate is a well-established route. nih.gov

Another classical approach is the Conrad-Limpach reaction, where anilines are reacted with β-ketoesters. The initial condensation forms an enamine, which upon thermal cyclization, yields the corresponding 4-hydroxyquinoline. The reaction conditions, particularly temperature, play a critical role in directing the cyclization pathway. nih.gov

Modern variations of these cyclocondensation reactions often employ microwave irradiation to accelerate reaction times and improve yields. Furthermore, the use of different catalysts and reaction media can influence the efficiency of the cyclization process. For example, polyphosphoric acid (PPA) is often used as a dehydrating and cyclizing agent in these reactions. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline, Diethyl malonate | High temperature | 4-Hydroxyquinolin-2(1H)-one | Variable | nih.gov |

| 2-(2,4-dichlorophenylcarbamoyl)acetic acid | Polyphosphoric acid, 140-150°C | 6,8-Dichloro-4-hydroxyquinolin-2(1H)-one | 48 | researchgate.net |

| N,N'-bis(2,4-dichlorophenyl)malonamide | Polyphosphoric acid, 140-150°C | 6,8-Dichloro-4-hydroxyquinolin-2(1H)-one | 48 | researchgate.net |

This table presents examples of cyclocondensation reactions to form 4-hydroxyquinolin-2(1H)-one derivatives.

Halogenation Strategies at C-5 and C-6 Positions

The introduction of chlorine atoms at the C-5 and C-6 positions of the quinolinone ring is a key step in the synthesis of the target molecule. The reactivity of the quinolinone system towards electrophilic substitution is influenced by the existing substituents. The electron-donating hydroxyl group at C-4 and the lactam functionality can direct incoming electrophiles.

Direct halogenation of the 4-hydroxyquinolin-2(1H)-one core can be achieved using various chlorinating agents. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for this purpose. The regioselectivity of the halogenation can be influenced by the reaction conditions, including the solvent and temperature. In some cases, a mixture of mono- and di-halogenated products may be obtained, necessitating chromatographic separation. For instance, the chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one with sulfuryl chloride has been reported to yield a 3-dichloroacetyl derivative. researchgate.net

Functionalization at the C-3 Hydroxyl Group

The introduction of a hydroxyl group at the C-3 position of the quinolin-2(1H)-one ring can be accomplished through several synthetic strategies. One approach involves the oxidation of a suitable precursor. For example, a 3-unsubstituted 4-hydroxyquinolin-2(1H)-one can be subjected to oxidation, although this may lack regioselectivity.

A more controlled method involves the synthesis of a precursor that already contains a functional group at the C-3 position, which can then be converted to a hydroxyl group. For instance, the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones is well-documented. researchgate.net The acetyl group can potentially be transformed into a hydroxyl group through various oxidative rearrangement reactions.

Another strategy involves the use of a starting material that already incorporates the desired C-3 hydroxyl functionality. For example, the synthesis of 5- and 7-nitro-3-hydroxyquinolin-2-ones has been reported, suggesting that substituted anilines can be used in cyclization reactions that preserve a hydroxyl group at the C-3 position of the resulting quinolinone. amanote.com

Regioselective Synthesis of Dichloro-substituted Quinolinones

Achieving the specific 5,6-dichloro substitution pattern requires a regioselective synthetic approach. This can be accomplished either by directing the halogenation on the pre-formed quinolinone ring or by constructing the ring from a pre-halogenated precursor.

Directed Halogenation Techniques

Directed halogenation relies on the use of a directing group to control the position of electrophilic attack. While not explicitly detailed for 5,6-dichlorination of 3-hydroxyquinolin-2(1H)-one, the principles of directed ortho-metalation and other directing group strategies are well-established in aromatic chemistry and could be adapted for this purpose. The choice of directing group and the halogenating agent would be crucial for achieving the desired regioselectivity.

Precursor Design for Position-Specific Chlorination

An alternative and often more reliable strategy for achieving specific substitution patterns is to start with a precursor that already contains the desired halogen atoms. In the context of synthesizing 5,6-Dichloro-3-hydroxyquinolin-2(1H)-one, this would involve using a 3,4-dichloroaniline (B118046) derivative as the starting material for the cyclocondensation reaction.

For example, the thermal cyclocondensation of N,N'-bis(2,4-dichlorophenyl)malonamide in polyphosphoric acid has been shown to produce 6,8-dichloro-4-hydroxyquinolin-2(1H)-one. researchgate.net This demonstrates the feasibility of using dichlorinated anilines to construct the corresponding dichloro-substituted quinolinone core. A similar approach using a 3,4-dichloroaniline derivative in a cyclocondensation reaction with a suitable malonic acid derivative could be envisioned to produce the 5,6-dichloro-4-hydroxyquinolin-2(1H)-one intermediate. Subsequent functionalization at the C-3 position would then lead to the final target molecule.

| Precursor | Reaction | Product | Significance | Reference |

| N,N'-bis(2,4-dichlorophenyl)malonamide | Thermal cyclocondensation in PPA | 6,8-Dichloro-4-hydroxyquinolin-2(1H)-one | Demonstrates use of dichlorinated aniline precursor for regioselective synthesis. | researchgate.net |

This table highlights a key example of precursor design for achieving position-specific chlorination in quinolinone synthesis.

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives. Its core structure possesses multiple reactive sites, including the nitrogen atom of the lactam, the hydroxyl group at the C-3 position, and the C-4 carbon atom, which can participate in various chemical transformations. These modifications are crucial for developing new compounds with tailored properties. The derivatization strategies primarily focus on N-substitution, modifications at the C-3 and C-4 positions, and the construction of fused heterocyclic systems.

N-Substitution Reactions

The nitrogen atom within the quinolin-2-one ring system is a secondary amine (part of a lactam) and is amenable to substitution reactions, typically after deprotonation with a suitable base. This allows for the introduction of a wide range of alkyl and aryl groups at the N-1 position, significantly altering the molecule's steric and electronic properties.

N-Alkylation: The N-alkylation of quinolin-2-ones is a common strategy to introduce alkyl chains. This transformation is generally achieved by treating the parent quinolinone with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base. The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the lactam nitrogen, facilitating nucleophilic attack on the electrophilic alkylating agent. beilstein-journals.org Weaker bases such as potassium carbonate (K2CO3) in solvents like acetone (B3395972) or acetonitrile (B52724) can also be employed, often requiring higher temperatures. researchgate.net While specific examples for the 5,6-dichloro substrate are not detailed in the reviewed literature, the general applicability of these methods to N-heterocycles is well-established. beilstein-journals.orgresearcher.lifesci-hub.se

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | 1-Alkyl-5,6-dichloro-3-hydroxyquinolin-2-one |

| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., CuI, Pd(OAc)2), Ligand, Base | 1-Aryl-5,6-dichloro-3-hydroxyquinolin-2-one |

N-Arylation: The introduction of aryl groups at the N-1 position typically requires transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org The Ullmann reaction often involves reacting the quinolinone with an aryl halide in the presence of a copper catalyst (e.g., CuI) and a base like cesium carbonate (Cs2CO3) at elevated temperatures. researchgate.net Palladium-catalyzed N-arylation offers a more versatile approach, compatible with a broader range of aryl halides and triflates, and often proceeds under milder conditions. mit.edu The selection of the appropriate palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. mit.edu These methods provide a powerful tool for synthesizing N-aryl quinolinones.

Modifications at the C-3 and C-4 Positions

The reactivity of the C-3 and C-4 positions is intrinsically linked, as they form part of a vinylogous acid system (an enol tautomer of a β-dicarbonyl system). This arrangement dictates their chemical behavior, allowing for modifications at both the hydroxyl group and the adjacent carbon atom.

Modifications at the C-3 Hydroxyl Group: The C-3 hydroxyl group behaves like a typical phenol (B47542) or enol, enabling reactions such as O-alkylation and O-acylation. These transformations are often performed to protect the hydroxyl group or to introduce specific functionalities. researchgate.net

O-Alkylation: Ether derivatives can be synthesized by reacting the quinolinone with an alkyl halide in the presence of a base. The choice of base can influence whether N- or O-alkylation occurs, but O-alkylation is a common pathway for enolic hydroxyl groups.

O-Acylation: Ester derivatives are readily formed through reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

These reactions are fundamental in synthetic chemistry for altering the polarity and reactivity of the parent molecule. nih.gov

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-3 | O-Alkylation | Alkyl halide (R-X), Base | 5,6-Dichloro-3-alkoxyquinolin-2(1H)-one |

| C-3 | O-Acylation | Acyl chloride (RCOCl), Base | 5,6-Dichloro-2-oxo-1,2-dihydroquinolin-3-yl acetate |

| C-4 | C-H Functionalization | Electrophile (e.g., in Friedel-Crafts type reactions) | 4-Substituted-5,6-dichloro-3-hydroxyquinolin-2-one |

Modifications at the C-4 Position: The C-4 position is a carbon atom of the aromatic ring, but its reactivity is enhanced by the adjacent C-3 hydroxyl group. Direct functionalization of the C-4 C-H bond can be challenging but is achievable under certain conditions, such as electrophilic substitution reactions. For instance, Friedel-Crafts-type reactions could potentially introduce substituents at this position. nih.gov More commonly, functionalization at C-4 is achieved when a suitable leaving group is present. mdpi.com In the context of the 3-hydroxyquinolin-2-one core, the C3-C4 double bond of the enol tautomer can react with electrophiles, leading to C-4 substitution. This reactivity is particularly exploited in the formation of fused ring systems.

Formation of Fused Heterocyclic Systems (e.g., Pyranoquinolines, Furoquinolines)

The 3-hydroxyquinolin-2-one scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The C-3 hydroxyl and C-4 methine groups can act as a dinucleophilic or electrophilic partner in annulation reactions to build additional rings, most notably furan (B31954) and pyran rings.

Formation of Furoquinolines: Furo[2,3-c]quinolin-4(5H)-one derivatives can be synthesized from 3-hydroxyquinolin-2-ones via a [3+2] cyclization strategy. researchgate.netbohrium.com A reported method involves the reaction with β-chlorinated nitrostyrenes in the presence of a base. bohrium.comwikimedia.org The reaction proceeds through an initial Michael addition of the deprotonated C-4 carbon onto the nitrostyrene, followed by an intramolecular nucleophilic substitution where the C-3 oxygen displaces the chlorine atom, leading to the formation of the dihydrofuran ring. bohrium.com The choice of base can control the outcome of the reaction. researchgate.netbohrium.com

| Fused System | Reaction Type | Reagents | General Product Structure |

| Furoquinoline | [3+2] Cyclization | β-Chlorinated nitrostyrenes, Base | Dihydrofuro[2,3-c]quinolin-4(5H)-one |

| Pyranoquinoline | [3+3] Annulation | α,β-Unsaturated aldehydes/ketones, Malononitrile, Base | 2-Amino-4-aryl-4H-pyrano[3,2-c]quinolin-5-one |

Formation of Pyranoquinolines: The synthesis of pyrano[3,2-c]quinolines often involves a one-pot, multi-component reaction. nih.govresearchgate.net While many examples start from 4-hydroxyquinolin-2-ones, the underlying principle can be adapted. A common approach is the reaction of the hydroxyquinolinone, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile, catalyzed by a base. nih.gov The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, creating an α,β-unsaturated dinitrile. The hydroxyquinolinone then undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final pyranoquinoline product. nih.gov This strategy allows for the rapid construction of complex tetracyclic systems from simple precursors.

Advanced Spectroscopic and Crystallographic Characterization of 5,6 Dichloro 3 Hydroxyquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-dichloro-3-hydroxyquinolin-2(1H)-one derivatives, offering precise information about the chemical environment of individual atoms. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. nih.govresearchgate.netresearchgate.net The chemical shifts are influenced by the electron density around the nucleus, which is affected by the presence of electronegative atoms like chlorine and oxygen, as well as the aromatic ring system.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons and the protons of any substituent groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the quinolinone core and its substituents. beilstein-journals.org The specific chemical shifts are crucial for confirming the molecular structure.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | - | ~145 |

| C4 | ~7.5 | ~115 |

| C4a | - | ~138 |

| C5 | - | ~125 |

| C6 | - | ~128 |

| C7 | ~7.8 | ~120 |

| C8 | ~7.2 | ~118 |

| C8a | - | ~130 |

| N1-H | ~11.0 | - |

| O3-H | ~9.5 | - |

Note: These are estimated values and can vary based on the solvent and specific derivative.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. nih.govwiley.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring and any aliphatic chains in derivatives.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in piecing together the entire molecular framework, especially in complex derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. ufrgs.br This is particularly useful for determining the conformation and stereochemistry of derivatives.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating the tautomeric equilibria in this compound. researchgate.netresearchgate.net This compound can exist in different tautomeric forms, primarily the keto-enol and lactam-lactim forms. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, making it an excellent probe for distinguishing between these forms. encyclopedia.pub By analyzing the ¹⁵N NMR spectra, researchers can determine the predominant tautomer in a given solvent and temperature, which is crucial for understanding the compound's reactivity and biological activity. rsc.orgconicet.gov.ar

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. nih.gov

The FT-IR spectrum would typically show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the quinolinone ring, and C=C stretching vibrations of the aromatic system. researchgate.net The positions of these bands can be influenced by hydrogen bonding and the electronic effects of the chloro substituents.

Raman spectroscopy complements FT-IR and is particularly useful for observing vibrations of non-polar bonds. The combination of both techniques allows for a comprehensive identification of the functional groups within the molecule.

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H stretch | 3200-3000 | 3200-3000 |

| O-H stretch | 3400-3200 | 3400-3200 |

| C=O stretch | 1680-1650 | 1680-1650 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-Cl stretch | 800-600 | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The conjugated aromatic system gives rise to characteristic absorption bands in the UV-Vis region.

Solvatochromism studies involve measuring the UV-Vis spectra in a range of solvents with varying polarities. nih.gov The position of the absorption maxima can shift depending on the solvent, a phenomenon known as solvatochromism. nih.gov This effect provides insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. mdpi.com A positive solvatochromism (red shift in more polar solvents) indicates a more polar excited state, while a negative solvatochromism (blue shift) suggests a less polar excited state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. scielo.br High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. dtic.mil Analysis of these fragments provides valuable information about the structure of the molecule and the connectivity of its atoms. core.ac.uk This is particularly useful for confirming the identity of known compounds and for elucidating the structure of new derivatives.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of crystalline solids. This powerful analytical technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound. escholarship.org

In the context of this compound derivatives, SCXRD studies are crucial for confirming the planar nature of the quinoline (B57606) ring system and for characterizing the influence of substituents on the crystal packing. The resulting crystal structure reveals the unit cell parameters, space group, and the asymmetric unit's contents, offering a complete picture of the solid-state conformation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₇Cl₂NO₃ |

| Formula Weight | 308.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5993 (2) |

| b (Å) | 19.4088 (5) |

| c (Å) | 9.5086 (3) |

| α (°) | 90 |

| β (°) | 110.842 (2) |

| γ (°) | 90 |

| Volume (ų) | 1310.68 (7) |

| Z | 4 |

Tautomeric Equilibrium Studies of the 3-Hydroxy and 2-Oxo Functions

The 3-hydroxyquinolin-2(1H)-one scaffold is characterized by the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. In this specific case, the equilibrium lies between the 3-hydroxy-2-oxo form (a keto-enol system within the heterocyclic ring) and other potential tautomeric forms.

The study of this tautomeric equilibrium is critical as the predominant tautomer can significantly influence the compound's chemical reactivity, biological activity, and spectroscopic properties. The equilibrium can be affected by various factors, including the nature and position of substituents on the quinoline ring and the polarity of the solvent. beilstein-journals.orgnih.gov

Spectroscopic methods are paramount in investigating these equilibria. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can provide distinct signals for the different tautomers, allowing for their identification and quantification. nuph.edu.ua The chemical shifts of the carbon at position 2 and the proton on the nitrogen or oxygen are particularly informative. nuph.edu.ua Ultraviolet-visible (UV-Vis) spectroscopy is also a valuable tool, as the different electronic arrangements of the tautomers result in distinct absorption spectra. beilstein-journals.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by predicting the relative stabilities of the tautomers in both the gas phase and in solution. beilstein-journals.orgnuph.edu.ua These theoretical calculations can help to rationalize the observed experimental results and provide deeper insights into the factors governing the tautomeric preferences. For many hydroxyquinolines, the keto form is found to be the more stable tautomer in both solution and the solid state. researchgate.net However, the specific equilibrium for this compound would be influenced by the electron-withdrawing nature of the chlorine atoms.

| Technique | Information Provided |

|---|---|

| ¹H NMR Spectroscopy | Distinguishes between -OH and N-H protons, indicating the predominant tautomer. |

| ¹³C NMR Spectroscopy | The chemical shift of the C2 and C3 carbons can differentiate between the keto and enol forms. nuph.edu.ua |

| UV-Vis Spectroscopy | Different tautomers exhibit distinct absorption maxima due to different chromophoric systems. beilstein-journals.org |

| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for C=O (keto) and O-H (enol) groups can identify the present forms. |

Lack of Specific Research Data for this compound

A thorough search of available scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused solely on the chemical compound This compound .

While extensive research exists for related quinoline and quinolinone derivatives, the specific electronic, spectroscopic, and reactive properties of the 5,6-dichloro substituted variant have not been detailed in published research. Consequently, it is not possible to provide scientifically accurate and verifiable data for the requested article sections, including:

Density Functional Theory (DFT) Calculations: Specific optimized geometry parameters, energetic characterizations, Frontier Molecular Orbital (HOMO-LUMO) energy values, and Molecular Electrostatic Potential (MEP) maps are not available.

Time-Dependent DFT (TD-DFT) Analysis: Predictions of excited state properties and UV-Vis spectra for this particular compound have not been published.

Natural Bonding Orbital (NBO) and Non-Linear Optical (NLO) Properties: Assessments of orbital interactions and NLO characteristics for this compound are absent from the current body of scientific work.

Computational Reaction Mechanism Studies: There is no available research elucidating reaction pathways, transition states, or reaction channels involving this specific molecule through computational methods.

Generating an article based on the provided outline would require extrapolating data from structurally different molecules, which would be scientifically inaccurate and constitute a misrepresentation of the available evidence. To maintain the integrity and accuracy of the information provided, the article cannot be generated at this time due to the absence of specific research findings for this compound.

Theoretical and Computational Chemistry Studies of 5,6 Dichloro 3 Hydroxyquinolin 2 1h One

Molecular Docking Simulations for Ligand-Target Interactions (Excluding Clinical Implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes and affinities of ligands with their target proteins. For derivatives closely related to 5,6-Dichloro-3-hydroxyquinolin-2(1H)-one, such as various substituted quinolines and quinolinediones, molecular docking studies have been pivotal in elucidating their interactions with biological targets.

For instance, in a study involving 6,7-dichloro-5,8-quinolinedione derivatives, which share the dichlorinated quinoline (B57606) core, molecular docking was employed to investigate their binding to the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. The docking scores for these complexes, indicating binding affinity, ranged from -8.0 to -8.3 kcal/mol. mdpi.com These scores suggest a strong binding affinity between the dichloro-5,8-quinolindione compounds and the NQO1 enzyme. mdpi.com

The interactions observed in these docking simulations are multifaceted, involving a combination of hydrogen bonds and hydrophobic interactions. For example, the carbonyl group of the 1,4-quinone moiety in these derivatives was found to form a hydrogen bond with the hydroxyl group of Tyrosine 128 (TYR128). mdpi.com Furthermore, hydrophobic interactions were observed with several amino acid residues, including Phenylalanine 178 (PHE178), Tryptophan 105 (TRP105), Histidine 161 (HIS161), and Methionine 154 (MET154), as well as with the FAD cofactor. mdpi.com In some analogs, an oxygen atom at the C-7 position of the 5,8-quinolinedione (B78156) moiety also formed a weak hydrogen bond with a methylene (B1212753) group of an amino acid residue. mdpi.com

Similarly, docking studies on other quinoline derivatives have identified key interactions with different biological targets. For instance, certain chloro- and bromo-substituted quinoline compounds have been docked into the HIV reverse transcriptase binding site, showing promising binding affinities. nih.gov In another study, substituted cyclobutylphenyl quinoline derivatives were docked against bacterial DNA gyrase, revealing interactions such as hydrogen bonding and pi-pi stacking with deoxy-ribonucleotides and specific amino acid residues like Alanine 1120. nih.gov

These findings from related compounds suggest that this compound would likely engage in similar types of interactions with its biological targets, with the dichloro substitutions and the hydroxy group playing crucial roles in defining its binding orientation and affinity.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione derivatives | NQO1 Enzyme | -8.0 to -8.3 | TYR128, PHE178, TRP105, HIS161, MET154 |

| Chloro- and bromo-substituted quinoline derivatives | HIV Reverse Transcriptase | -10.67 (for a top compound) | Not specified in abstract |

| Substituted cyclobutylphenyl quinoline derivatives | Bacterial DNA Gyrase | -9.023 (for a top mutant) | ALA1120, Deoxy-ribonucleotides |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on physicochemical parameters, not clinical data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activities. allsubjectjournal.com These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For various classes of quinoline and quinolinone derivatives, QSAR studies have been successfully applied to develop predictive models. These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as constitutional, electronic, geometrical, hydrophobic, and topological. allsubjectjournal.com

In a QSAR study on a series of quinolinone-based thiosemicarbazones, a model was developed that linked the compounds' antituberculosis activity to descriptors such as van der Waals volume, electron density, and electronegativity. nih.gov This suggests that the size, electronic distribution, and electron-withdrawing/donating capacity of the substituents are critical for the observed biological activity. nih.gov

Another QSAR study on 3,7-disubstituted quinoline derivatives against Mycobacterium tuberculosis also highlighted the importance of molecular descriptors in predicting biological activity. allsubjectjournal.com The developed model in this study was used to predict the activity of newly designed compounds. allsubjectjournal.com Similarly, a 3D-QSAR study on substituted cyclobutylphenyl quinoline derivatives as inhibitors of bacterial DNA gyrase resulted in a predictive pharmacophore model with high statistical significance, indicating a strong correlation between the 3D structural features and inhibitory activity. nih.gov

The statistical quality of QSAR models is assessed using various parameters, including the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and the standard error of the estimate. A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. nih.gov

| Compound Class | Biological Activity | Key Physicochemical Descriptors | Statistical Parameters (Example) |

|---|---|---|---|

| Quinolinone-based thiosemicarbazones | Antituberculosis | van der Waals volume, electron density, electronegativity | R² = 0.83 |

| 3,7-disubstituted quinoline derivatives | Anti-mycobacterium tuberculosis | Various molecular descriptors | R² = 0.8228, Q² = 0.9071 |

| Substituted cyclobutylphenyl quinoline derivatives | Bacterial DNA Gyrase Inhibition | 3D pharmacophoric features | pred_r² = 0.9239 |

Structure Activity Relationship Sar Investigations Within the 5,6 Dichloro 3 Hydroxyquinolin 2 1h One Scaffold

Impact of Halogen Substitutions (C-5, C-6) on Molecular Recognition

The presence and nature of halogen substituents on the benzo ring of the quinolinone scaffold are critical determinants of molecular recognition and biological activity. The introduction of chlorine atoms, in particular, can improve electronic behavior, lipophilicity, and polarity, which are beneficial for drug development. researchgate.net

In the broader class of quinoline (B57606) derivatives, substitutions at the C-5, C-6, and C-7 positions have been shown to significantly influence potency. For quinolin-4-ones, a fluorine atom is often considered the optimal substituent at the C-6 position. mdpi.com The introduction of small substituents, such as an amine or methyl group, at the C-5 position has been found to increase activity, particularly against Gram-positive bacteria. mdpi.com In a study on 8-hydroxyquinoline (B1678124) derivatives, systematically varying the di-halogen substitution pattern at the C-5 and C-7 positions revealed an impact on the cytotoxic activity of the compounds. acs.org Specifically for the 5,6-dichloro arrangement, these electron-withdrawing groups significantly alter the electronic distribution of the aromatic system, which can influence key interactions with biological targets, such as π-stacking or hydrogen bonding. The comparison between different halogen substitutions often reveals a delicate balance; for instance, while chlorine at C-6 may be beneficial, the addition of a second chlorine at C-5 can lead to steric hindrance or an electronic profile that may reduce activity depending on the specific target. mdpi.com

| Substitution Pattern | General Impact on Activity | Rationale |

| C-6 Halogen (e.g., F, Cl) | Often enhances potency | Modulates electronic properties and can improve target binding. Fluorine is frequently optimal. mdpi.com |

| C-5 Small Substituent | Can increase activity | May provide additional favorable interactions without causing significant steric clash. mdpi.com |

| C-5, C-7 Dihalogenation | Variable; can reduce activity | May cause steric hindrance or create an unfavorable electronic distribution for certain targets. mdpi.com |

| 5,6-Dichloro | Creates a distinct electronic profile | The two strong electron-withdrawing groups significantly influence the molecule's properties, affecting target recognition. researchgate.net |

Influence of C-3 and C-4 Substituents on Molecular Interactions

For the related quinolin-4-one antibacterial agents, a carboxyl group at the C-3 position is essential, as it facilitates the penetration of the drug into the bacterial cell. mdpi.com It is also believed that the C-3 substituent should be coplanar with the quinoline ring system to maintain optimal activity. mdpi.com The introduction of various other substituents at the C-3 and C-4 positions can lead to diverse substitution patterns that are not easily accessible through standard electrophilic or nucleophilic aromatic substitution. nih.gov In some quinoline derivatives, the introduction of a flexible alkylamino side chain at the C-4 position has been shown to enhance antiproliferative activity. nih.gov The interplay between substituents at C-3 and C-4 is crucial; for example, while a 3-hydroxy group provides a key interaction point, the addition of a bulky group at C-4 could sterically hinder this interaction or, conversely, provide additional beneficial hydrophobic interactions, depending on the topology of the binding site.

| Position | Substituent Type | General Influence on Molecular Interactions |

| C-3 | Hydroxy (-OH) | Acts as a hydrogen bond donor/acceptor, crucial for target binding. |

| C-3 | Carboxyl (-COOH) | Enhances cell penetration in related scaffolds; must be coplanar with the ring system. mdpi.com |

| C-4 | Alkylamino side chain | Can enhance biological activity, such as antiproliferative effects. nih.gov |

| C-4 | Phenyl ring | Can be detrimental to activity, possibly due to steric hindrance. nih.gov |

Role of N-1 Substituents in Modulating Scaffold Properties

In the development of quinolone antibacterials, the N-1 substituent is considered essential for activity. mdpi.com A cyclopropyl (B3062369) group at this position, as seen in drugs like ciprofloxacin (B1669076), is often the best choice, providing a balance of steric and electronic properties that enhance interaction with DNA gyrase. mdpi.com The steric hindrance provided by the N-1 substituent can directly impact how the molecule fits into a binding pocket. mdpi.com Furthermore, N-1 functionalization is a valuable strategy for tuning the drug-like properties of N-heterocycles. acs.org The choice of substituent, from simple alkyl groups to more complex aryl or cyclic systems, can modulate the compound's lipophilicity and polarity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of conformationally restricted N-1 substituents has been a key strategy in developing potent analogues, highlighting the importance of this position in orienting the scaffold for optimal target engagement. acs.org

| N-1 Substituent | Effect on Scaffold Properties | Example/Rationale |

| Cyclopropyl | Often increases antibacterial activity | Considered an optimal choice for interaction with DNA gyrase. mdpi.com |

| Ethyl | Can confer high activity | In some anticancer quinolinediones, an N-ethyl group showed higher activity than N-phenyl. mdpi.com |

| Aryl Groups | Modulates electronic and steric properties | Can introduce additional π-stacking interactions or alter the molecule's conformation. |

| Vinyl Groups | Serves as a useful synthetic intermediate | Allows for further functionalization to access other valuable motifs like N-cyclopropyl groups. acs.org |

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional conformation of quinolinone derivatives is intrinsically linked to their biological activity. The relative orientation of substituents and the planarity of the bicyclic ring system dictate how the molecule presents its interactive functionalities to a biological target.

Physicochemical Parameters (e.g., Lipophilicity, Electronic Properties) and their Relationship to Structure-Activity

The biological activity of the 5,6-dichloro-3-hydroxyquinolin-2(1H)-one scaffold is heavily governed by its physicochemical properties, primarily lipophilicity and electronic character. pharmacareerinsider.com These parameters are central to Quantitative Structure-Activity Relationship (QSAR) studies, which seek to correlate a molecule's physical properties with its biological function. frontiersin.org

Lipophilicity , often expressed as logP, determines a molecule's ability to cross biological membranes and can influence its absorption and distribution. pharmacareerinsider.com For quinoline derivatives, lipophilicity has been identified as a key molecular parameter in determining structure-activity relationships. nih.gov A delicate balance is required; while sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor solubility, non-specific binding, and increased toxicity.

Electronic properties , influenced by the electron-donating or electron-withdrawing nature of substituents, are also critical. The presence of strong electron-withdrawing groups, such as the two chlorine atoms in the 5,6-dichloro scaffold, significantly impacts the molecule's reactivity and ability to form non-covalent interactions like hydrogen bonds and dipole-dipole interactions. ekb.eg In some series of 2-substituted quinolines, the presence of strong electron-withdrawing substituents (e.g., Cl, NO₂) was found to be critical for high anticancer activity. nih.gov Theoretical studies often compute global chemical activity descriptors such as HOMO/LUMO energies, hardness, and softness to predict the stability and reactivity of prepared molecules. ekb.egresearchgate.net

| Physicochemical Parameter | Influence on Structure-Activity Relationship |

| Lipophilicity (logP) | Governs membrane permeability, absorption, and distribution. An optimal range is typically required for good bioavailability. pharmacareerinsider.comnih.gov |

| Electronic Effects (σ) | Electron-withdrawing groups (like Cl) can enhance activity by modifying the electronic character of the ring system, affecting target binding. nih.gov |

| Steric Parameters (Es) | The size and shape of substituents influence how the molecule fits into a binding site, with bulky groups potentially causing steric hindrance. mdpi.compharmacareerinsider.com |

| Molecular Orbital Energies (HOMO/LUMO) | These parameters relate to the molecule's chemical reactivity and stability, providing insight into its interaction potential. frontiersin.orgekb.eg |

Molecular Mechanisms of Action and Biochemical Pathway Modulation by 5,6 Dichloro 3 Hydroxyquinolin 2 1h One Derivatives

Interaction with Specific Enzyme Systems (e.g., Kinases, Hydrolases)

Quinolone derivatives are well-documented inhibitors of various enzyme systems. Their action is not limited to a single class of enzymes; instead, they demonstrate inhibitory activity against kinases, topoisomerases, and other enzymes, highlighting the versatility of the quinolone pharmacophore.

One of the primary targets for antibacterial quinolones are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. acs.orgnih.govnih.gov These enzymes are crucial for managing DNA topology during replication. Quinolones function as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to the fragmentation of the bacterial chromosome and subsequent cell death. acs.orgnih.gov The interaction occurs at the enzyme-DNA interface, where the drug molecules intercalate into the DNA at the cleavage sites. nih.gov

Beyond topoisomerases, related heterocyclic compounds have shown potent kinase inhibition. For instance, the adenosine (B11128) analog 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), which shares the dichlorinated aromatic feature, is a known inhibitor of casein kinase II (CK2). nih.govnih.gov This kinase is cyclic AMP-independent, utilizes both ATP and GTP as phosphate (B84403) donors, and prefers acidic protein substrates. nih.gov Kinetic studies have shown that DRB acts as a competitive inhibitor with respect to ATP and GTP, with an inhibition constant (Ki) of 7 µM for calf thymus casein kinase II. nih.gov This inhibition of CK2 is believed to mediate the downstream effects of DRB on RNA polymerase II transcription. nih.govnih.gov

Other quinoline (B57606) derivatives have been investigated for their effects on different enzyme systems. Modified quinoline-5,8-diones have been identified as inhibitors of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), with some derivatives showing dual inhibition of both isoforms at a 10 µM concentration. mdpi.com Furthermore, derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to act as good substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. mdpi.com

| Compound/Derivative Class | Enzyme Target | Mechanism of Action | Inhibition Value |

|---|---|---|---|

| Quinolone Antibiotics | DNA Gyrase & Topoisomerase IV | Stabilization of enzyme-DNA cleavage complex | Varies by compound |

| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) | Casein Kinase II (CK2) | Competitive inhibition with respect to ATP/GTP | Ki = 7 µM nih.gov |

| Modified quinoline-5,8-diones | Sphingosine Kinase 1 & 2 (SphK1/2) | Inhibition of kinase activity | Up to 69% inhibition at 10 µM mdpi.com |

| 6,7-dichloro-5,8-quinolinedione derivatives | NQO1 Enzyme | Substrate for the enzyme | Conversion rates up to 890 µmol NADPH/µmol NQO1/min mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., Apoptosis Induction in in vitro systems, Caspase-3 Inhibition)

A significant mechanism through which quinolinone derivatives exert their biological effects is the modulation of cellular signaling pathways, particularly those governing apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing apoptosis, with caspase-3 being a key executioner caspase. nih.govnih.gov

Various quinolinone and related heterocyclic derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione induces apoptosis in MOLT-4 human tumor cells, an effect mediated by the activation of both caspase-3 and caspase-6. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have shown antiproliferative activity by inducing apoptosis and inhibiting DNA and RNA synthesis in CCRF-CEM cancer cells at concentrations five times their IC50. mdpi.com

Direct inhibition of caspases is another mechanism employed by these compounds. A study on 1,2,3-triazole/bis-2(1H)-quinolinone hybrids identified a specific compound, 6c, as a potent inhibitor of caspase-3 with an IC50 of 16.31 nM. nih.gov This compound also showed inhibitory activity against caspases-8 and -9, suggesting it can block both the intrinsic and extrinsic apoptotic pathways, though it displays greater potency and selectivity for caspase-3. nih.gov The inhibition of caspase-3 by such compounds can prevent the downstream events of apoptosis, a mechanism that can be therapeutically relevant in different disease contexts. nih.govresearchgate.net For instance, some indole-2-carboxamide derivatives, which can cyclize to form pyrido[3,4-b]indol-1-ones, demonstrated excellent overexpression of caspase-3 protein, indicating a potent pro-apoptotic effect. researchgate.net

| Compound/Derivative Class | Cell Line | Effect | Key Finding/Value |

|---|---|---|---|

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 | Apoptosis Induction | Mediated by activation of caspase-3 and caspase-6 nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Apoptosis Induction | Observed at 5x IC50 concentration mdpi.com |

| 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrid (6c) | In vitro assay | Caspase-3 Inhibition | IC50 = 16.31 nM nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f, 5g) | In vitro assay | Caspase-3 Overexpression | 560.2 pg/mL (5f), 542.5 pg/mL (5g) researchgate.net |

Receptor Binding Affinity and Ligand-Receptor Dynamics (e.g., NMDA Receptor Glycine Site Antagonism)

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, has been identified as a target for certain quinolone derivatives. While some studies have failed to find a specific affinity of fluoroquinolones for the ligand-gated glutamate (B1630785) receptors, the NMDA receptor is considered a probable target for their proconvulsive effects. nih.gov

Research into 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which share a core structural motif with quinolones, has demonstrated significant binding affinity for the PCP binding site within the NMDA receptor's ion channel. nih.gov One S-configured derivative with a 2-methylphenyl substituent exhibited a high affinity with a Ki value of 0.0374 µM. nih.gov This highlights that specific structural modifications on the core scaffold can lead to potent interactions with receptor binding sites.

Another derivative, Neu2000 [2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid], has been shown to act as an uncompetitive, low-affinity gating modifier of the NMDA receptor. nih.gov It reversibly suppresses NMDA responses, accelerates receptor desensitization without affecting agonist binding affinity, and stabilizes the closed state of the receptor. nih.gov This suggests a mechanism of action that involves modulating the receptor's dynamic function rather than direct competition at the agonist binding site. The effect of Neu2000 was diminished in the presence of an NR2B-specific antagonist, indicating a preference for NMDA receptors containing the NR2B subunit. nih.gov

| Compound/Derivative Class | Receptor Target | Binding Site/Mechanism | Affinity/Effect |

|---|---|---|---|

| (S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor | PCP binding site (ion channel) | Ki = 0.0374 µM nih.gov |

| Neu2000 | NMDA Receptor (NR2B subunit) | Uncompetitive gating modifier | Reversibly suppresses NMDA responses nih.gov |

Inhibition of Protein-Protein Interactions in Cellular Models

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govrsc.org The development of small molecules that can inhibit these interactions is a promising therapeutic strategy. The typically large and flat interfaces of PPIs make them challenging targets for small molecules. nih.gov However, certain chemical scaffolds have proven effective.

While direct evidence for 5,6-Dichloro-3-hydroxyquinolin-2(1H)-one derivatives as PPI inhibitors is limited in the available literature, related quinolone structures have been identified as potent inhibitors. For instance, tert-Butoxy-(4-phenyl-quinolin-3-yl)-acetic acid (tBPQA) derivatives are potent inhibitors of the interaction between the HIV integrase (IN) and the lens epithelium-derived growth factor (LEDGF). nih.gov These compounds bind to the LEDGF binding pocket at the IN dimer interface. In addition to disrupting the PPI, they also act as allosteric inhibitors of the integrase's catalytic activity by preventing the formation of the functional enzyme tetramer. nih.gov

The discovery of such inhibitors often relies on high-throughput screening or structure-aided design. nih.gov The success of the quinolone core in the tBPQA derivatives suggests that the quinolinone scaffold could serve as a valuable starting point for designing new inhibitors that target the interfaces of other critical protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer biology. frontiersin.org

Mechanism of Action in Cellular Assays (e.g., Photosystem II Inhibition in chloroplasts)

In cellular assays involving photosynthetic organisms, quinolone derivatives have been shown to act as inhibitors of Photosystem II (PSII), a key enzyme complex in the photosynthetic electron transport (PET) chain. escholarship.orgnih.gov This unintended secondary toxic effect of some fluoroquinolone antibiotics has been investigated to understand its molecular basis.

The mechanism of inhibition involves the quinolone structure interfering with the function of the quinone binding sites in PSII. escholarship.orgnih.govmdpi.com Herbicides that target PSII often work by binding to the QB binding niche on the D1 protein of the PSII complex, thereby blocking electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). mdpi.comresearchgate.net Structure-activity analyses and molecular simulations have revealed that the quinolone ring can act as a quinone site inhibitor. escholarship.orgnih.gov

For example, ciprofloxacin (B1669076) was found to interfere with the transfer of energy from antenna chlorophyll (B73375) molecules to the reaction center and delay the photoreduction of QA. nih.gov The inhibitory activity of these compounds is strongly dependent on their lipophilicity and the electronic properties of substituents on the anilide ring. mdpi.com Studies with 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a commonly used artificial electron acceptor for PSII, show that at concentrations above a certain threshold, it can strongly suppress O2 evolution, indicating a direct inhibitory effect on the photosystem. mdpi.com

| Compound/Derivative Class | Organism/System | Mechanism of Action | Effective Concentration |

|---|---|---|---|

| Ciprofloxacin | Spinach Chloroplasts | Interferes with energy transfer and delays QA photoreduction | ≥ 0.6 µM (in vitro) nih.gov |

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Spinach Chloroplasts | Inhibition of Photosynthetic Electron Transport (PET) | IC50 ~ 10 µM for most active compounds mdpi.com |

| 2,6-dichloro-1,4-benzoquinone (DCBQ) | Chlamydomonas reinhardtii | Inhibition of O2 evolution | > 0.1 mM mdpi.com |

Chemical Modification and Lead Optimization Strategies for 5,6 Dichloro 3 Hydroxyquinolin 2 1h One Based Scaffolds

Fragment-Based Design and Expansion Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.gov Once a fragment hit is identified, it is progressively optimized into a more potent, lead-like molecule through chemical elaboration. nih.gov The 5,6-dichloro-3-hydroxyquinolin-2(1H)-one core can serve as a starting fragment or be built upon using FBDD principles.

The process typically involves two primary expansion strategies:

Fragment Growing: This strategy involves adding chemical moieties to the initial fragment to engage with adjacent pockets of the target's binding site. For the this compound scaffold, this could involve synthesizing derivatives with substituents at the N1 position or modifying the 3-hydroxy group to explore nearby interactions. The goal is to systematically build a larger molecule that fits optimally within the binding site. youtube.com

Fragment Linking: If two or more fragments are found to bind to different, adjacent sites on the target, they can be connected via a chemical linker. This approach can lead to a significant increase in binding affinity due to the additive nature of the binding energies and a favorable change in entropy.

The success of FBDD relies on sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) to detect the weak interactions between fragments and the target protein. drugdiscoverychemistry.comuzh.ch These methods provide crucial structural information that guides the optimization process from fragment to lead. nih.gov

| Strategy | Description | Hypothetical Example for this compound |

|---|---|---|

| Fragment Growing | Extending a single fragment to occupy an adjacent binding pocket. | Addition of a carboxamide group at the N1-position to form a new hydrogen bond with the target. |

| Fragment Linking | Connecting two different fragments that bind to nearby sites. | Linking the quinolinone scaffold to another fragment binding in a neighboring pocket via a flexible alkyl chain. |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a lead optimization strategy that involves replacing the central core structure (scaffold) of a molecule with a chemically different one while retaining the original molecule's biological activity. nih.gov This technique is valuable for discovering novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property positions. For the this compound scaffold, a hop could involve its replacement with other bicyclic heteroaromatics like quinazolinone or benzoxazinone, ensuring the key pharmacophoric elements are spatially conserved. nih.gov

Bioisosteric replacement is a related strategy where a functional group or substituent is exchanged for another with similar physical or chemical properties. drughunter.com This can significantly impact the molecule's potency, selectivity, and metabolic stability. nih.govnih.gov Bioisosteres are categorized as classical (atoms or groups with similar size and electronics) or non-classical (functional groups with different structures but similar biological effects).

Key applications of bioisosterism for the this compound scaffold could include:

Hydroxyl Group (-OH) Replacement: The 3-hydroxy group could be replaced with bioisosteres like an amino (-NH2), thiol (-SH), or a small amide (-CONH2) to explore different hydrogen bonding patterns and pKa modifications.

Chlorine Atom (-Cl) Replacement: The chlorine atoms could be substituted with other halogens (e.g., -F) or groups like a trifluoromethyl (-CF3) or cyano (-CN) group to modulate electronics, lipophilicity, and metabolic stability.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 3-Hydroxy (-OH) | Amine (-NH2) | Alter hydrogen bond donor/acceptor properties. |

| 3-Hydroxy (-OH) | Carboxamide (-CONH2) | Introduce additional hydrogen bonding capabilities. |

| 5/6-Chloro (-Cl) | Trifluoromethyl (-CF3) | Increase lipophilicity and block metabolic oxidation. |

| 5/6-Chloro (-Cl) | Cyano (-CN) | Modulate electronic properties and serve as a hydrogen bond acceptor. |

Combinatorial Chemistry and Library Synthesis for Diversity Generation

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. nih.govfortunejournals.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) around a given scaffold. By using a set of diverse "building blocks" that are systematically combined, vast chemical space can be explored efficiently. nih.gov

For the this compound scaffold, a combinatorial library could be generated by introducing diversity at specific points on the molecule. For example:

N1-Position: A variety of alkyl and aryl halides could be reacted with the scaffold's nitrogen atom.

3-Hydroxy Position: A range of acids or acyl chlorides could be used to esterify the hydroxyl group.

Aromatic Ring Positions: If synthetically feasible, additional substituents could be introduced on the aromatic ring.

These libraries can be synthesized using techniques like solid-phase or solution-phase parallel synthesis and then screened for activity using high-throughput methods. fortunejournals.com

| Scaffold | R1 (at N1-position) | R2 (at 3-O-position) | Number of Compounds |

|---|---|---|---|

| 5,6-Dichloro-quinolin-2(1H)-one | -CH3, -CH2CH3, -Benzyl | -H, -Acetyl, -Benzoyl | 3 (R1 options) x 3 (R2 options) = 9 |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional methods. nih.govnih.gov

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity, toxicity, and ADME properties of novel, unsynthesized derivatives. nih.gov This allows researchers to prioritize the most promising compounds for synthesis.

De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. frontiersin.org These models can be constrained to generate novel structures that are similar to the quinolinone scaffold but possess improved characteristics.

Virtual Screening: AI can enhance virtual high-throughput screening by more accurately predicting how potential molecules will bind to a target protein, allowing for the efficient screening of massive virtual libraries. astrazeneca.com

By integrating AI and ML, the process of optimizing the quinolinone scaffold can be made more efficient and targeted. astrazeneca.com

Multi-Component Reactions (MCRs) for Scaffold Derivatization

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot synthesis. nih.gov MCRs are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity, making them ideal for creating chemical libraries for drug discovery. organic-chemistry.org

While direct MCRs to form the this compound core may be complex, MCRs are exceptionally useful for its derivatization. For instance, if the scaffold is functionalized with an amine, aldehyde, or carboxylic acid, it can be used as a building block in well-known MCRs such as:

Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com

By employing MCRs, chemists can rapidly synthesize a wide array of complex derivatives from the core scaffold, providing a rich pool of compounds for biological evaluation. nih.gov

Future Research Directions and Emerging Opportunities for 5,6 Dichloro 3 Hydroxyquinolin 2 1h One Chemistry

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, scalable, and environmentally benign methods for synthesizing the 5,6-dichloro-3-hydroxyquinolin-2(1H)-one core. While classical methods like the Conrad-Limpach reaction are established for quinolinone synthesis, modern approaches offer significant advantages. nih.gov Research into transition-metal-catalyzed reactions, such as copper(I)-catalyzed cyclization of anilines with alkynes, could provide divergent pathways to quinolone structures. nih.gov

Furthermore, acid-catalyzed rearrangements of precursor molecules, like 2-chloro-N,3-diaryloxirane-2-carboxamides, have shown promise for the one-pot synthesis of 3-hydroxyquinolin-2-ones. acs.org Adapting such methodologies could streamline the production of the target compound. The development of tandem reactions, which combine multiple synthetic steps into a single operation, represents another key opportunity. For instance, a one-pot procedure involving a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization has been successfully used for related heterocyclic systems and could potentially be adapted. nih.gov

Exploration of Unconventional Derivatization Strategies

The reactivity of the this compound scaffold offers numerous possibilities for unconventional derivatization to generate novel chemical entities. The hydroxyl and amine functionalities are prime targets for modification. Future work could explore:

Palladium-catalyzed cross-coupling reactions: Techniques like the Buchwald-Hartwig amination, which has been used on other quinolinequinones, could introduce diverse aryl-amino groups at specific positions, significantly expanding the chemical space. cardiff.ac.uk

Click Chemistry: The introduction of azide (B81097) or alkyne handles would enable the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the quinolinone core with a wide array of molecules, including biomolecules and polymers.

Ring-opening and Recyclization: As demonstrated with related pyrano[3,2-c]quinoline-2,5(6H)-diones, reacting the core structure with various carbon nucleophiles could lead to novel fused heterocyclic systems with unique properties. nih.govrsc.org

Multicomponent Reactions (MCRs): Designing MCRs that incorporate the quinolinone scaffold could rapidly generate libraries of complex derivatives. mdpi.com

These strategies would enable the systematic modification of the molecule's steric and electronic properties, tuning it for specific biological or material science applications.

Advancements in Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are poised to play a pivotal role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties. nih.govijcce.ac.ir Such studies can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps, providing critical insights into the molecule's reactivity and potential interaction sites. nih.govekb.eg

For example, DFT has been used to study other quinoline (B57606) derivatives to calculate dipole moments, HOMO-LUMO energy gaps, and NMR chemical shifts, showing high correlation with experimental results. nih.gov These computational tools can be used prospectively to:

Predict Reaction Outcomes: Model potential synthetic pathways and predict the feasibility and regioselectivity of derivatization reactions.

Simulate Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. nih.govijcce.ac.ir

Guide Drug Design: Predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors, through molecular docking simulations. rsc.orgnih.gov

This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Design of Chemical Probes for Elucidating New Biological Pathways

High-quality chemical probes are essential tools for dissecting complex biological processes. nih.govnih.gov Given the prevalence of the quinolinone scaffold in biologically active molecules, this compound serves as an excellent starting point for designing chemical probes. A well-designed probe based on this scaffold would ideally exhibit high potency, selectivity, and cellular activity. nih.gov

Future efforts could focus on developing derivatives that modulate specific protein targets. For instance, by appending functionalities known to interact with particular enzyme families (e.g., kinases, proteases), it may be possible to create selective inhibitors. The development process would involve iterative cycles of design, synthesis, and biological evaluation to optimize the probe's properties. Success in this area could yield powerful research tools for validating new drug targets and unraveling the mechanisms of disease. nih.govscispace.com

Integration with Chemoinformatics for High-Throughput Virtual Screening

Chemoinformatics provides the tools necessary to manage and analyze large chemical datasets, accelerating the discovery of new lead compounds. nih.govncsu.edu As libraries of this compound derivatives are generated, chemoinformatics will be crucial for efficient exploration.

High-throughput virtual screening (HTVS) can be used to computationally screen vast virtual libraries of potential derivatives against biological targets of interest. nih.gov This process leverages computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of unsynthesized compounds. nih.govnih.gov By integrating combinatorial library design with virtual screening, researchers can prioritize the synthesis of compounds with the highest probability of being active. ncsu.edurjpbr.comcore.ac.uk This approach streamlines the hit-to-lead optimization process and enhances the efficiency of drug discovery campaigns.

Potential for Material Science Applications (e.g., Fluorescent Probes, Optical Properties)

The quinoline core is a well-known fluorophore, and its derivatives have found extensive applications in material science, particularly as fluorescent probes and chemosensors. researchgate.net The photophysical properties of quinoline-based compounds are often highly sensitive to their environment, including solvent polarity and pH, making them suitable for sensing applications. rsc.orgmdpi.com

Future research could explore the optical properties of this compound and its derivatives. Key areas of investigation include:

Fluorescent Chemosensors: Quinoline derivatives are known to form highly fluorescent complexes with metal ions like Zn2+. nih.gov Derivatives of the target compound could be designed as selective and sensitive fluorescent probes for detecting specific metal ions in biological or environmental samples.

Solvatochromism: The sensitivity of the fluorescence emission to solvent polarity could be exploited to develop probes for studying cellular microenvironments. mdpi.com

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline (B1678124) and its derivatives are widely used as electron carriers and emitting materials in OLEDs due to their chelating ability and photophysical properties. rroij.comnih.gov The unique substitution pattern of this compound might confer novel electronic properties suitable for optoelectronic devices.

Systematic studies correlating structural modifications with changes in absorption spectra, emission spectra, quantum yields, and Stokes shifts will be essential to fully realize the potential of this compound class in material science. acs.org

Q & A

Q. Q1: What are the key methodological considerations for synthesizing 5,6-Dichloro-3-hydroxyquinolin-2(1H)-one?

A1: Synthesis typically involves halogenation and hydroxylation steps. For example, chlorination of quinolinone precursors can be achieved using reagents like POCl₃ or SOCl₂ under reflux conditions. Hydroxylation at the 3-position may require protecting group strategies to avoid side reactions. Post-synthesis, purification via recrystallization (e.g., using DMF or ethanol) is critical to isolate high-purity products. Characterization should include IR spectroscopy for hydroxyl (3440–3400 cm⁻¹) and carbonyl (1660–1620 cm⁻¹) groups, and ¹H NMR to confirm aromatic proton environments (δ 6.5–8.5 ppm for quinolinone protons) .

Q. Q2: How should researchers validate the structural integrity of this compound?

A2: Use a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign aromatic protons and carbons (e.g., C-2 carbonyl at ~160 ppm in ¹³C NMR).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₅Cl₂NO₂).

- X-ray crystallography : Resolve bond lengths and angles (e.g., Cl-C and O=C distances) to validate substitution patterns, as demonstrated for related chloroquinolinones .

Advanced Experimental Design

Q. Q3: How can computational methods optimize the synthesis or functionalization of this compound?

A3: Molecular docking (e.g., using MOE software) can predict interactions with biological targets (e.g., enzymes), guiding selective functionalization. Density Functional Theory (DFT) calculations help assess reaction thermodynamics, such as chlorination feasibility at C-5 vs. C-5. Protein Data Bank (PDB) resources can identify binding pockets for structure-based design .

Q. Q4: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

A4:

- Step 1 : Verify sample purity via HPLC or TLC.

- Step 2 : Compare experimental data with literature (e.g., dihydroquinolinone derivatives in and ).

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve coupling interactions or confirm tautomeric forms (e.g., keto-enol tautomerism affecting hydroxyl group signals) .

Structure-Activity Relationship (SAR) Studies

Q. Q5: What strategies are recommended for designing SAR studies on this compound?

A5:

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the hydroxyl group to methoxy).

- Bioactivity assays : Test against targets like bacterial enzymes (e.g., DNA gyrase) or cancer cell lines.

- Data correlation : Use regression analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends. provides a template for antimicrobial evaluation of hydroxyquinolinones .

Analytical and Computational Challenges

Q. Q6: How can researchers address low yields in the final synthetic step?

A6:

- Optimize reaction conditions : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for deprotection).

- Monitor intermediates : Use in-situ IR or LC-MS to identify bottlenecks (e.g., incomplete chlorination).

- Scale-down experiments : Conduct microfluidic or microwave-assisted synthesis to improve efficiency .

Q. Q7: What advanced techniques are used to study electronic properties relevant to reactivity?

A7:

- UV-Vis spectroscopy : Analyze π→π* transitions in the quinolinone ring (λmax ~300–350 nm).

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of Cl substituents.

- TD-DFT simulations : Predict spectroscopic behavior and charge distribution .

Biological Evaluation

Q. Q8: How should researchers design assays to evaluate antimicrobial activity?

A8:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.